1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol
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Overview
Description
1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that combines cyclohexyl, furan, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexyl(methyl)amine, followed by the introduction of the furan-2-yl group through a series of reactions involving reagents such as alkyl halides and amines. The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including different solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- **1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol
- **1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(thiophen-2-yl)ethylamino]methyl]phenoxy]propan-2-ol
- **1-[Cyclohexyl(methyl)amino]-3-[3-[[2-(pyridin-2-yl)ethylamino]methyl]phenoxy]propan-2-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[3-[[2-(furan-2-yl)ethylamino]methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-25(20-8-3-2-4-9-20)17-21(26)18-28-23-10-5-7-19(15-23)16-24-13-12-22-11-6-14-27-22/h5-7,10-11,14-15,20-21,24,26H,2-4,8-9,12-13,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUWAYDHERXKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC(=C1)CNCCC2=CC=CO2)O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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